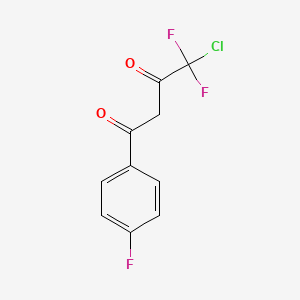

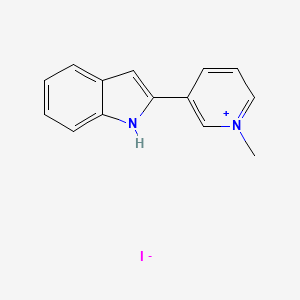

![molecular formula C11H11F3N4O3 B3335990 N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate) CAS No. 1609404-16-1](/img/structure/B3335990.png)

N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)

Übersicht

Beschreibung

“N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)” is a chemical compound that is provided to early discovery researchers as part of a collection of unique chemicals . It is a solid substance . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

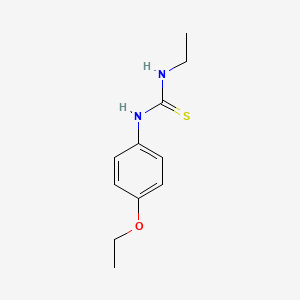

The molecular structure of a compound can be represented by a SMILES string. For “N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)”, the SMILES string isCNCC1=NC(C2=CC=NC=C2)=NO1.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F . Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted. For “N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)”, the predicted boiling point is 309.5±32.0 °C and the predicted density is 1.140±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Photocytotoxicity and Cellular Imaging

Oxadiazole derivatives have been synthesized and studied for their photocytotoxic properties. Iron(III) complexes incorporating oxadiazole rings, alongside catecholate ligands, have shown unprecedented photocytotoxicity under red light to various cell lines, inducing apoptosis through reactive oxygen species generation. These complexes can interact with DNA and are ingested by cell nuclei, highlighting their potential for targeted photodynamic therapy and cellular imaging (Basu et al., 2014).

Synthetic Routes and Structural Characterization

Efficient synthetic routes have been developed for oxadiazole derivatives, including those with a focus on high-energy compounds. For instance, the synthesis of oxadiazolo[3,4-d]pyridazine trioxides demonstrates the chemical versatility of oxadiazole frameworks, revealing their potential for creating materials with significant energetic properties. The structural characterization of these compounds provides insight into their stability and reactivity, offering a foundation for further application-driven research (Ogurtsov et al., 2018).

Catalytic Applications

Research into diiron(III) complexes featuring tridentate ligands, including pyridinyl and oxadiazole groups, has explored their utility as functional models for methane monooxygenases. These complexes have been tested for their ability to catalyze the selective hydroxylation of alkanes, demonstrating potential applications in synthetic chemistry and industrial processes (Sankaralingam & Palaniandavar, 2014).

Supramolecular Chemistry

Studies on dinuclear and tetranuclear AgI supramolecular complexes involving oxadiazole rings have unveiled unique structural motifs and coordination modes. These complexes present interesting features for supramolecular assembly, showing how oxadiazole derivatives can contribute to the design and development of new materials with potential applications in molecular recognition, sensing, and nanotechnology (Jin et al., 2019).

Anticancer Activities

Oxadiazolyl tetrahydropyridines have been synthesized and evaluated for their anticancer activities, illustrating the potential of oxadiazole derivatives in medicinal chemistry. The exploration of these compounds against cancer cell lines underscores the ongoing interest in developing new therapeutics based on oxadiazole scaffolds (Redda & Gangapuram, 2007).

Safety and Hazards

“N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)” is classified as an Eye Irritant (category 2) and Skin Irritant (category 2). The hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation). The precautionary statements are P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O.C2HF3O2/c1-10-6-8-12-9(13-14-8)7-2-4-11-5-3-7;3-2(4,5)1(6)7/h2-5,10H,6H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLYVVZSQPRFHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=NO1)C2=CC=NC=C2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609404-16-1 | |

| Record name | 1,2,4-Oxadiazole-5-methanamine, N-methyl-3-(4-pyridinyl)-, 2,2,2-trifluoroacetate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

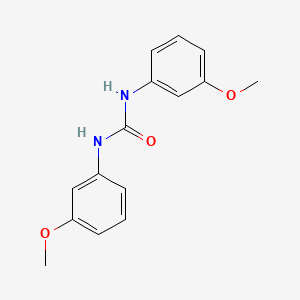

![2-[(4-methoxyphenyl)carbamoylamino]benzoic Acid](/img/structure/B3335961.png)

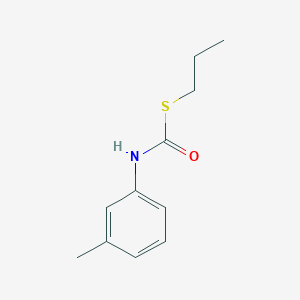

![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B3335986.png)

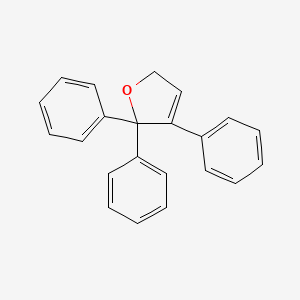

![(3S-cis)-(+)-Tetrahydro-3,7a-diphenylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B3335998.png)